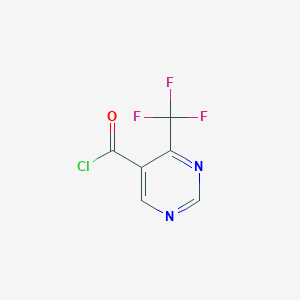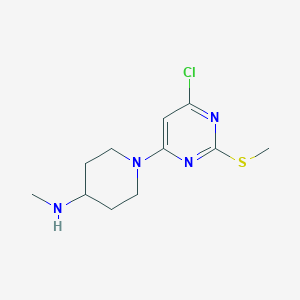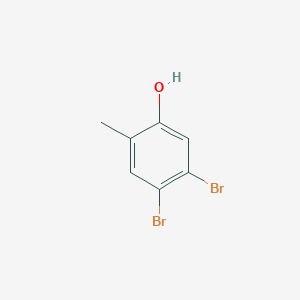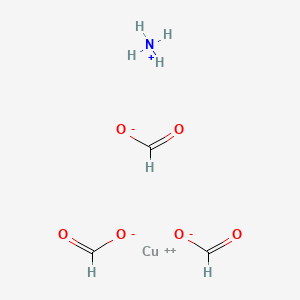![molecular formula C10H11N3O4 B12847163 Benzo[1,3]dioxole-5-carboxylic acid hydrazinocarbonylmethyl-amide](/img/structure/B12847163.png)
Benzo[1,3]dioxole-5-carboxylic acid hydrazinocarbonylmethyl-amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo[1,3]dioxole-5-carboxylic acid hydrazinocarbonylmethyl-amide is a complex organic compound that features a benzo[1,3]dioxole ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The benzo[1,3]dioxole moiety is known for its presence in various bioactive molecules, making this compound a subject of research for its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[1,3]dioxole-5-carboxylic acid hydrazinocarbonylmethyl-amide typically involves multiple steps. One common route starts with the preparation of 1,3-benzodioxole-5-carboxylic acid. This can be achieved through the oxidation of 1,3-benzodioxole using potassium permanganate in an acidic medium . The resulting carboxylic acid is then converted to its corresponding acid chloride using thionyl chloride.
The acid chloride is subsequently reacted with hydrazine to form the hydrazide intermediate. This intermediate is then treated with formaldehyde and a suitable amine to yield the final product, this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent emergence in research. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
化学反応の分析
Types of Reactions
Benzo[1,3]dioxole-5-carboxylic acid hydrazinocarbonylmethyl-amide can undergo various chemical reactions, including:
Oxidation: The benzo[1,3]dioxole ring can be oxidized under strong oxidative conditions.
Reduction: The hydrazinocarbonylmethyl-amide moiety can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylic acid or amide functionalities.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or esters.
科学的研究の応用
Benzo[1,3]dioxole-5-carboxylic acid hydrazinocarbonylmethyl-amide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to interfere with cellular processes.
Materials Science: Used in the synthesis of novel materials with unique electronic properties.
Biological Studies: Studied for its interactions with various biological targets, including enzymes and receptors.
作用機序
The mechanism of action of Benzo[1,3]dioxole-5-carboxylic acid hydrazinocarbonylmethyl-amide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to and inhibiting the activity of certain enzymes involved in cancer cell proliferation . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
1,3-Benzodioxole-5-carboxylic acid: A precursor in the synthesis of the target compound.
Piperonylic acid: Another compound with a similar benzo[1,3]dioxole ring system.
Uniqueness
Benzo[1,3]dioxole-5-carboxylic acid hydrazinocarbonylmethyl-amide is unique due to its hydrazinocarbonylmethyl-amide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research in various scientific fields.
特性
分子式 |
C10H11N3O4 |
|---|---|
分子量 |
237.21 g/mol |
IUPAC名 |
N-(2-hydrazinyl-2-oxoethyl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C10H11N3O4/c11-13-9(14)4-12-10(15)6-1-2-7-8(3-6)17-5-16-7/h1-3H,4-5,11H2,(H,12,15)(H,13,14) |
InChIキー |
VIFXTJJUIHLFOS-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-(2-Phenoxyethoxy)phenyl)-8-chloroimidazo[1,2-a]pyrazine](/img/structure/B12847083.png)


![(5'-Hexyl-[2,2'-bithiophen]-5-yl)trimethylstannane](/img/structure/B12847100.png)



![[1,4'-Bipiperidin]-4-amine](/img/structure/B12847117.png)

![N-Cyclopropyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12847126.png)


![(2Z)-1-butyl-2-[(2E)-2-[3-[(E)-2-(1-butylbenzo[cd]indol-1-ium-2-yl)ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indole;tetrafluoroborate](/img/structure/B12847136.png)
![(Perfluoro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylsilane)](/img/structure/B12847143.png)
